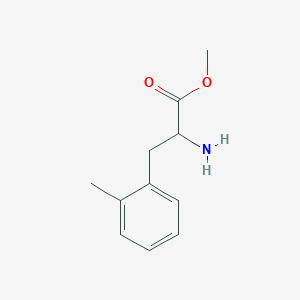
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-((3-Méthyloxétan-3-yl)méthyl)-1H-1,2,3-triazole-4-carboxamide est un composé qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un cycle triazole, connu pour sa stabilité et sa polyvalence dans les réactions chimiques, et un cycle oxétane, apprécié pour sa réactivité et sa capacité à subir des réactions d'ouverture de cycle.
Méthodes De Préparation
La synthèse du 1-((3-Méthyloxétan-3-yl)méthyl)-1H-1,2,3-triazole-4-carboxamide implique généralement les étapes suivantes :
Synthèse des esters carboxyliques (3-méthyloxétan-3-yl)méthyliques : Elle est réalisée par réaction du (3-méthyloxétan-3-yl)méthanol avec des acides carboxyliques ou leurs dérivés dans des conditions appropriées.
Formation du cycle triazole : L'ester carboxylique est ensuite soumis à une réaction de cycloaddition avec des azides pour former le cycle triazole.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, en utilisant souvent des catalyseurs et des environnements réactionnels contrôlés.
Analyse Des Réactions Chimiques
Le 1-((3-Méthyloxétan-3-yl)méthyl)-1H-1,2,3-triazole-4-carboxamide subit diverses réactions chimiques, notamment :
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués, qui peuvent être utilisés dans diverses applications.
Applications de la recherche scientifique
Le 1-((3-Méthyloxétan-3-yl)méthyl)-1H-1,2,3-triazole-4-carboxamide a trouvé des applications dans plusieurs domaines scientifiques :
Mécanisme d'action
Le mécanisme d'action du 1-((3-Méthyloxétan-3-yl)méthyl)-1H-1,2,3-triazole-4-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le cycle triazole peut former des complexes stables avec des ions métalliques, facilitant les processus catalytiques, tandis que le cycle oxétane peut subir des réactions d'ouverture de cycle, conduisant à la formation d'intermédiaires réactifs qui interagissent avec les molécules biologiques .
Applications De Recherche Scientifique
1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has found applications in several scientific domains:
Mécanisme D'action
The mechanism of action of 1-((3-Methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, facilitating catalytic processes, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
Le 1-((3-Méthyloxétan-3-yl)méthyl)-1H-1,2,3-triazole-4-carboxamide peut être comparé à d'autres composés similaires, tels que :
N-Méthyl-1-(3-méthyloxétan-3-yl)méthanamine : Ce composé présente un cycle oxétane similaire, mais diffère par son groupe amine, ce qui conduit à une réactivité et des applications différentes.
Oxétane-3-méthanol : Ce composé ne possède pas le cycle triazole, ce qui le rend moins polyvalent dans certaines réactions chimiques.
Acide oxétane-3-carboxylique :
La particularité du 1-((3-Méthyloxétan-3-yl)méthyl)-1H-1,2,3-triazole-4-carboxamide réside dans sa combinaison des cycles triazole et oxétane, offrant un équilibre entre stabilité et réactivité qui est précieux dans diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C8H12N4O2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O2/c1-8(4-14-5-8)3-12-2-6(7(9)13)10-11-12/h2H,3-5H2,1H3,(H2,9,13) |
Clé InChI |
RCPYHICKBMZMTD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)CN2C=C(N=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)

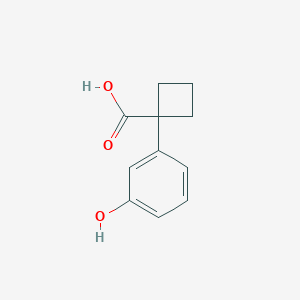
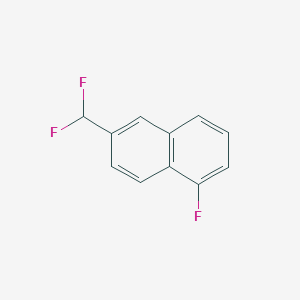
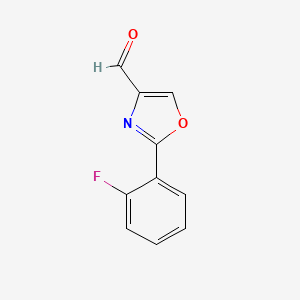

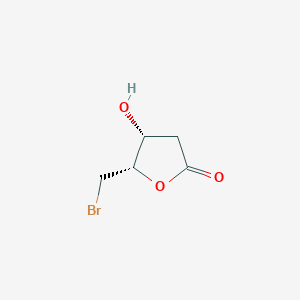




![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
